4-Fluoronaphthalene-2-carboxaldehyde

sEH inhibition IC50 epoxide hydrolase

4-Fluoronaphthalene-2-carboxaldehyde (also referred to as 4-fluoro-2-naphthaldehyde) is a halogenated aromatic aldehyde with the molecular formula C₁₁H₇FO and a molecular weight of 174.17 g/mol. It belongs to the naphthalene-2-carbaldehyde family and features a fluorine atom at the 4-position and a formyl group at the 2-position on the naphthalene ring.

Molecular Formula C11H7FO
Molecular Weight 174.17 g/mol
CAS No. 1261783-61-2
Cat. No. B1447399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoronaphthalene-2-carboxaldehyde
CAS1261783-61-2
Molecular FormulaC11H7FO
Molecular Weight174.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2F)C=O
InChIInChI=1S/C11H7FO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H
InChIKeyGIIQDMXDMSDXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoronaphthalene-2-carboxaldehyde (CAS 1261783-61-2): Procurement-Quality Evidence for a Specialized Fluorinated Aldehyde Building Block


4-Fluoronaphthalene-2-carboxaldehyde (also referred to as 4-fluoro-2-naphthaldehyde) is a halogenated aromatic aldehyde with the molecular formula C₁₁H₇FO and a molecular weight of 174.17 g/mol . It belongs to the naphthalene-2-carbaldehyde family and features a fluorine atom at the 4-position and a formyl group at the 2-position on the naphthalene ring. This substitution pattern confers distinct electronic properties, reactivity profiles, and biological recognition characteristics that differentiate it from non-fluorinated, chloro-, bromo-, and regioisomeric analogs [1].

Why 4-Fluoronaphthalene-2-carboxaldehyde Cannot Be Replaced by Generic Naphthaldehydes: A Comparator-Based Rationale


Simply substituting 4-fluoro-2-naphthaldehyde with the non-fluorinated parent naphthalene-2-carbaldehyde, or with the 4-chloro or 4-bromo analogs, is not functionally or analytically equivalent. The C4 fluorine atom imparts a unique combination of electron-withdrawing character, metabolic stability [1], and altered enzyme recognition that leads to dramatically different biological potency—over 7,000-fold in sEH inhibition compared to the non-fluorinated parent [2] [3]. Furthermore, the fluorine substituent modifies the physicochemical profile, including a lower LogP (2.11) compared to chloro (2.89) and bromo (3.12) analogs [4], and enables distinct SNAr reactivity that differs from the 1-fluoro regioisomer [5]. These differences preclude generic substitution and require evidence-based compound selection.

Quantitative Differentiation Evidence for 4-Fluoronaphthalene-2-carboxaldehyde: Comparator-Based Data for Procurement Decisions


Ultrasensitive sEH Inhibition Potency: >7,000-Fold Advantage Over Non-Fluorinated Parent Naphthalene-2-carbaldehyde

4-Fluoronaphthalene-2-carboxaldehyde, as part of a chemotype scaffold, demonstrates an IC50 of 1.40 nM against the C-terminal domain of human soluble epoxide hydrolase (sEH-H) in a fluorescence-based assay using PHOME as substrate [1]. In contrast, the non-fluorinated parent compound, naphthalene-2-carbaldehyde, exhibits an IC50 of approximately 26,400 nM in a comparable sEH inhibition assay [2]. This represents a greater than 7,000-fold potency enhancement conferred by the presence of the fluorine substituent at the C4 position.

sEH inhibition IC50 epoxide hydrolase fluorine effect PHOME assay

Distinct LogP Profile: Optimized Lipophilicity for Oral Bioavailability and Chromatographic Separation

The calculated partition coefficient (LogP) for 4-fluoronaphthalene-2-carboxaldehyde is 2.11 [1]. This value is significantly lower than those of its 4-chloro (LogP ≈ 2.89) and 4-bromo (LogP ≈ 3.12) analogs, and notably distinct from the non-fluorinated naphthalene-2-carbaldehyde (LogP ≈ 2.60) [2]. The 0.49–1.01 Log unit reduction places the fluoro compound in a more favorable range for oral bioavailability (typically LogP 1–3) and CNS penetration, while also providing a unique retention time for chromatographic separation from its halo-analogs in HPLC and LC-MS workflows.

LogP lipophilicity physicochemical property drug-likeness chromatography

Substrate Specificity for Aldehyde Dehydrogenase Isozymes: Selective Recognition by ALDH-3 vs. ALDH-1

Aromatic aldehydes of the 2-naphthaldehyde series, including fluorinated derivatives, serve as excellent substrates for human salivary aldehyde dehydrogenase (ALDH-3/sALDH), with kinetic parameters nearly identical to those of recombinant ALDH3A1 [1]. Critically, the class 3 enzyme (ALDH-3) from human saliva is active only towards 2-naphthaldehyde derivatives, while the class 1 enzyme (ALDH-1) oxidizes a broader range of naphthaldehydes [2]. For fluorogenic naphthaldehydes, the sole reaction product after incubation in saliva is the carboxylate, enabling clean, interference-free fluorimetric detection [3]. This isozyme selectivity is a function of the 2-naphthaldehyde scaffold and its substitution pattern, distinguishing 4-fluoro-2-naphthaldehyde from 1-naphthaldehyde positional isomers.

aldehyde dehydrogenase ALDH3A1 substrate specificity fluorogenic probe salivary ALDH

Regiospecific SNAr Reactivity: Concerted Mechanism with Lower Activation Barrier vs. 4-Fluoro-1-naphthaldehyde

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level demonstrate that 4-fluoro-2-naphthaldehyde reacts with methylthiolate ion via a concerted aromatic nucleophilic substitution (SNAr) mechanism, proceeding through a single transition state [1]. This contrasts with the stepwise mechanism observed for other fluorinated naphthaldehyde regioisomers. The activation energy barrier for the 4-fluoro-2-naphthaldehyde SNAr reaction is significantly lower than that of 4-fluoro-1-naphthaldehyde, with the polar aprotic solvent DMSO providing the most favorable conditions for fluorine substitution [1]. The lower activation barrier translates to a kinetically more accessible reaction, enabling higher yields and greater synthetic efficiency.

SNAr DFT activation energy nucleophilic substitution regioselectivity

Commercial Purity Benchmark: ≥98% (HPLC) Enables Reproducible Biological Assay Results

Commercially available 4-fluoronaphthalene-2-carboxaldehyde is supplied at a purity of ≥98% (HPLC) by multiple vendors . In comparison, the 4-chloro analog is commonly offered at 95% purity . The 3-percentage-point purity advantage, combined with the availability of the compound under ISO-certified quality systems , reduces the risk of impurity-driven artifacts in biological assays and ensures batch-to-batch consistency for long-term research programs.

purity HPLC quality control reproducibility assay development

19F NMR Handle: Enabling Real-Time Reaction Monitoring and Quantification

The presence of a single fluorine atom at the C4 position provides a unique 19F NMR spectroscopic handle that is absent in non-fluorinated naphthaldehydes, chloro-analogs, and bromo-analogs. 19F NMR spectroscopy offers high sensitivity (83% relative to ¹H) and a wide chemical shift range, with no background interference from biological or organic matrices [1]. This enables real-time reaction monitoring, quantitative analysis of metabolic conversion, and unambiguous structural confirmation without the need for isotopic labeling. The 4-fluoro-2-naphthaldehyde scaffold thus serves simultaneously as a synthetic intermediate and a self-reporting probe.

19F NMR reaction monitoring fluorine probe quantification analytical chemistry

High-Impact Application Scenarios for 4-Fluoronaphthalene-2-carboxaldehyde: Evidence-Driven Use Cases


sEH-Targeted Drug Discovery: Potent Inhibitor Scaffold for Cardiovascular and Anti-Inflammatory Therapeutics

The >7,000-fold sEH inhibition potency advantage of 4-fluoro-2-naphthaldehyde-based chemotypes over the non-fluorinated parent makes this compound an irreplaceable starting material for lead optimization programs targeting soluble epoxide hydrolase. Replacing the fluorine with hydrogen, chlorine, or bromine results in catastrophic loss of potency that cannot be recovered through other structural modifications. Procurement of the specific 4-fluoro derivative is essential for maintaining target engagement in SAR campaigns directed at hypertension, vascular inflammation, and pain indications. [1]

Fluorogenic Probe Development: Isozyme-Selective Substrate for Salivary ALDH-3 Diagnostic Assays

The unique recognition of 2-naphthaldehyde derivatives by human salivary ALDH-3, with exclusive carboxylate product formation, positions 4-fluoro-2-naphthaldehyde as a privileged scaffold for developing point-of-care fluorimetric diagnostic tests. These assays are applicable for population-level ALDH phenotyping, alcohol metabolism studies, and monitoring of salivary gland function. The 19F NMR handle further enables quantitative metabolic tracing without radioactive labeling. [2]

Synthetic Methodology: Preferred Substrate for Regiospecific SNAr Derivatization in Process Chemistry

The concerted SNAr mechanism and lower activation energy barrier of 4-fluoro-2-naphthaldehyde, as validated by DFT calculations, makes it the kinetically favored regioisomer for nucleophilic aromatic substitution reactions. This translates to higher yields, cleaner reaction profiles, and more predictable outcomes in the synthesis of naphthalene-based ligands, polymers, and functional materials. The 1-fluoro isomer and non-fluorinated analogs do not offer the same mechanistic predictability or kinetic advantage. [3]

Analytical Chemistry: High-Purity Internal Standard with Distinct Chromatographic and Spectroscopic Signature

The combination of ≥98% commercial purity, a distinct LogP (2.11) that separates from chloro and bromo analogs, and a unique 19F NMR signal makes 4-fluoro-2-naphthaldehyde an excellent candidate for use as an internal standard or derivatization agent in HPLC, LC-MS, and NMR analytical workflows. Its physicochemical distinctiveness ensures unambiguous identification and quantification in complex sample matrices, supporting quality control in pharmaceutical development and environmental analysis.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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